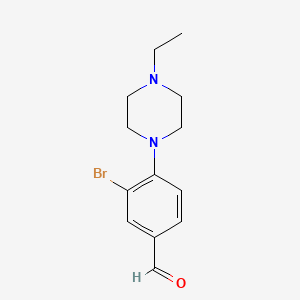

3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde

描述

属性

IUPAC Name |

3-bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O/c1-2-15-5-7-16(8-6-15)13-4-3-11(10-17)9-12(13)14/h3-4,9-10H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKVYWQNLXNXGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 3-Bromo-4-fluorobenzaldehyde as a Precursor

A closely related intermediate, 3-bromo-4-fluorobenzaldehyde, is often synthesized first, serving as a key precursor for further substitution with piperazine derivatives. The preparation of this intermediate is well-documented and involves selective bromination and fluorination of benzaldehyde derivatives.

Typical synthetic steps include:

- Dissolving 4-fluorobenzaldehyde in an organic solvent such as dichloromethane.

- Preparing an aqueous solution of sodium bromide and hydrochloric acid.

- Mixing these solutions under ultrasonic irradiation and adding sodium hypochlorite dropwise to facilitate bromination at the 3-position.

- Phase separation, washing, drying, and crystallization to obtain pure 3-bromo-4-fluorobenzaldehyde.

This method avoids the use of highly toxic bromine gas and minimizes environmental hazards by employing sodium bromide and sodium hypochlorite as brominating agents under mild conditions (20–25 °C), with ultrasonic assistance enhancing reaction efficiency and selectivity.

| Step | Reagents/Conditions | Purpose | Temperature (°C) | Notes |

|---|---|---|---|---|

| 1 | 4-fluorobenzaldehyde in dichloromethane | Starting material solution | 20-25 | Concentration controlled |

| 2 | Sodium bromide + 35% HCl in water | Bromide source and acid catalyst | 20-25 | Stirred to prepare bromination mixture |

| 3 | Sodium hypochlorite aqueous solution (8-10%) added dropwise | Bromination agent | 20-25 | Ultrasonic irradiation applied |

| 4 | Ultrasonic treatment post-addition | Reaction completion | 20-25 | 30 min heat preservation |

| 5 | Phase separation, washing, drying | Purification | Room temp | Neutral washing to remove impurities |

| 6 | Bulk melting crystallization | Product isolation | 31 | Purification step |

Introduction of 4-Ethylpiperazin-1-yl Group

The substitution of the fluorine atom in 3-bromo-4-fluorobenzaldehyde with 4-ethylpiperazine is typically achieved via nucleophilic aromatic substitution (SNAr) due to the activating effect of the aldehyde and bromine substituents.

- React 3-bromo-4-fluorobenzaldehyde with 4-ethylpiperazine in an appropriate polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The reaction is conducted under inert atmosphere (argon or nitrogen) to prevent oxidation.

- Mild heating (e.g., 50–80 °C) promotes substitution of the fluorine atom by the piperazine nitrogen.

- The reaction progress is monitored by chromatographic methods (e.g., gas chromatography or HPLC).

- Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent.

- Purification is achieved by recrystallization or chromatographic techniques.

This approach leverages the nucleophilicity of the secondary amine in 4-ethylpiperazine and the leaving group ability of fluorine in the aromatic system, yielding the target 3-bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde with high regioselectivity.

Alternative Synthetic Routes

Other methods may involve:

- Direct bromination of 4-(4-ethylpiperazin-1-yl)benzaldehyde using controlled brominating agents under mild conditions.

- Palladium-catalyzed amination (Buchwald-Hartwig coupling) of 3-bromo-4-formylbenzene derivatives with 4-ethylpiperazine, though this requires transition metal catalysts and may involve more complex purification.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Bromination of 4-fluorobenzaldehyde + SNAr | 4-fluorobenzaldehyde | NaBr, HCl, NaOCl; 4-ethylpiperazine | 20-25 °C (bromination), 50-80 °C (SNAr) | Mild conditions, avoids toxic bromine gas | Multi-step, requires ultrasonic equipment |

| Direct bromination of piperazine-substituted benzaldehyde | 4-(4-ethylpiperazin-1-yl)benzaldehyde | Brominating agents (e.g., NBS) | Controlled temperature | Shorter route | Risk of overbromination, selectivity issues |

| Pd-catalyzed amination | 3-bromo-4-formylbenzene | Pd catalyst, base, 4-ethylpiperazine | Elevated temperature | High selectivity, catalytic | Costly catalysts, complex setup |

Research Findings and Analytical Data

- The bromination step employing sodium bromide and sodium hypochlorite under ultrasonic irradiation yields high purity 3-bromo-4-fluorobenzaldehyde with purity confirmed by gas chromatography.

- Nucleophilic aromatic substitution with 4-ethylpiperazine proceeds efficiently under inert atmosphere, with reaction monitoring by chromatographic techniques ensuring high conversion.

- The final compound’s molecular weight is approximately 297.19 g/mol, consistent with expected structure.

- Protective atmospheres (argon or nitrogen) and inert solvents (e.g., tetrahydrofuran, dioxane, DMF) are recommended to prevent side reactions and degradation.

化学反应分析

Types of Reactions

3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium thiocyanate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: 3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid.

Reduction: 3-Bromo-4-(4-ethylpiperazin-1-yl)benzyl alcohol.

Substitution: 3-Azido-4-(4-ethylpiperazin-1-yl)benzaldehyde.

科学研究应用

Medicinal Chemistry

3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde is being investigated for its potential therapeutic properties. It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

Case Study: Kinase Inhibition

Research indicates that compounds structurally similar to this compound can act as inhibitors of specific kinase pathways, which are crucial in cellular processes such as proliferation and apoptosis. For instance, compounds derived from this scaffold have shown promise in inhibiting Aurora kinases, which are implicated in cancer biology .

Table 1: Biological Activity of Related Compounds

| Compound Name | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | Aurora-A | 7.5 | |

| Compound B | FLT3 | 6.2 | |

| Compound C | MLK3 | TBD |

Organic Synthesis

The compound is also utilized as a building block in organic synthesis. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, making it a versatile intermediate in the preparation of complex organic molecules.

Synthesis Example:

A common synthetic route involves the bromination of 4-(4-ethylpiperazin-1-yl)benzaldehyde, followed by reactions that yield various derivatives suitable for biological testing .

Table 2: Synthetic Routes Involving this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Bromination | Br₂, solvent | 85 |

| Nucleophilic Substitution | NaOH, water | 75 |

| Acylation | Acyl chloride, base | 70 |

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound can be explored for use in developing specialty chemicals and materials with specific properties. The incorporation of piperazine into polymer matrices may enhance mechanical properties or modify thermal stability.

Case Study: Polymer Composites

Research has shown that integrating piperazine derivatives can improve the tensile strength of polymer composites, making them suitable for advanced material applications .

作用机制

The mechanism of action of 3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine moiety is known to interact with various biological targets, potentially affecting neurotransmitter systems or other signaling pathways.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituents, physicochemical properties, and applications.

Key Comparisons:

Substituent Effects :

- Piperazine vs. Pyrrolidine/Imidazole : The 4-ethylpiperazine group in the target compound increases molecular weight and polarity compared to pyrrolidine () or imidazole (). Piperazine’s basicity enhances water solubility, critical for pharmacokinetics in drug candidates .

- Bromine Position : All compounds share a bromine at position 3, enabling analogous reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Applications: The target compound’s ethylpiperazine group is frequently leveraged in antiproliferative agents (e.g., quinoline-benzimidazole hybrids in ), whereas pyrrolidine or ether-linked analogs are less prevalent in bioactive molecules, possibly due to reduced solubility or target affinity . Safety profiles are consistent across brominated benzaldehydes, with first-aid measures emphasizing inhalation risks and oxygen administration .

Synthetic Utility :

Research Findings:

- Antiproliferative Activity: Analogous compounds like 3-bromo-4-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzaldehyde () demonstrate the role of brominated benzaldehydes in hybrid molecules with IC₅₀ values in the micromolar range against cancer cell lines .

生物活性

3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bromine atom and a piperazine moiety attached to a benzaldehyde core. Its molecular formula is , with a molecular weight of approximately 300.2 g/mol. The structural characteristics contribute to its unique chemical properties and potential biological activities.

Research indicates that this compound may interact with various molecular targets, including enzymes and receptors. The presence of the piperazine ring, a common pharmacophore in bioactive molecules, suggests that it could modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are critical in mood regulation and psychiatric disorders .

Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor activity by inhibiting specific kinase pathways involved in cell proliferation and apoptosis. For instance, it has been suggested that similar compounds can inhibit mixed lineage kinase 3 (MLK3), which is relevant for neurodegenerative diseases like Parkinson's disease .

Antimicrobial Properties

The compound's structural components allow it to interact with various biological targets, including bacterial pathogens. Compounds with similar structures have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli in vitro .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Antitumor | In vitro assays | Inhibition of MLK3 pathway; potential for neuroprotection |

| Study 2 | Antibacterial | Disc diffusion | Active against S. aureus and E. coli; IC50 values < 200 nM |

| Study 3 | Neurotransmitter modulation | Binding affinity assays | Interaction with serotonin receptors; implications for mood disorders |

Case Studies

Case Study 1: Antitumor Potential

In a study investigating the effects of various benzaldehyde derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antibacterial Activity

Another study evaluated the antibacterial efficacy of several piperazine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition against E. coli, suggesting its potential as a lead compound in antibiotic development .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 3-bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzaldehyde core. For example:

Bromination : Direct bromination of 4-(4-ethylpiperazin-1-yl)benzaldehyde using electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid) at 0–25°C to minimize side reactions .

Piperazine Introduction : A Buchwald-Hartwig coupling or nucleophilic substitution may precede bromination, depending on precursor availability. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction efficiency .

- Critical Parameters : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (e.g., 1.2–1.5 eq Br₂) to avoid over-bromination. Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for aldehyde proton at δ 9.8–10.2 ppm. The ethylpiperazine group shows signals at δ 2.4–2.6 (N–CH₂–CH₃) and δ 1.1–1.3 (CH₃) .

- 13C NMR : Aldehyde carbonyl at δ 190–195 ppm; brominated aromatic carbons at δ 115–125 .

- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ at m/z 297.04 (C₁₃H₁₆BrN₂O⁺). Validate purity (>95%) via HPLC (C18 column, MeCN/H₂O mobile phase) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Hazards : Limited toxicological data; assume acute toxicity (oral, dermal) and irritancy (eyes, skin) based on structural analogs .

- Protocols :

- Use PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid aldehyde vapor exposure.

- In case of contact, flush eyes/skin with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How does the electronic nature of the 4-ethylpiperazine group influence the reactivity of the benzaldehyde moiety?

- Methodological Answer :

- Electronic Effects : The piperazine’s electron-donating N-ethyl group increases electron density at the para position, stabilizing the aldehyde via resonance. This reduces electrophilicity compared to unsubstituted benzaldehyde, affecting nucleophilic addition reactions (e.g., Schiff base formation) .

- Experimental Validation : Compare reaction rates with 4-H or 4-NO₂ analogs using kinetic studies (UV-Vis or ¹H NMR monitoring).

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer :

- Data Discrepancies : Common issues include disordered ethylpiperazine conformers or ambiguous Br positioning.

- Resolution :

High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion.

Refinement Software : Use SHELXL for restrained refinement, applying ISOR/SADI constraints for piperazine geometry .

Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry .

Q. How can this compound serve as a precursor in medicinal chemistry, and what are its structure-activity relationship (SAR) implications?

- Methodological Answer :

- Applications :

- Anticancer Agents : The bromine atom enables Suzuki couplings for biaryl libraries; the aldehyde facilitates hydrazone or oxime linkages to pharmacophores .

- SAR Insights :

- Replace 4-ethylpiperazine with 4-methylpiperidine (logP reduction) or morpholine (H-bond acceptor modulation) to optimize solubility/bioactivity .

- Test analogs in TGF-β1-induced EMT assays to evaluate Smad2/3 pathway inhibition .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be addressed?

- Methodological Answer :

- Challenges : Co-elution of brominated byproducts (e.g., di-brominated analogs) in HPLC.

- Solutions :

- LC-MS/MS : Use MRM mode with transitions specific to the target (m/z 297 → 181 for aldehyde cleavage).

- Isotopic Labeling : Synthesize ¹³C-labeled internal standards for precise quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。